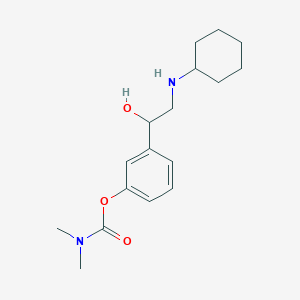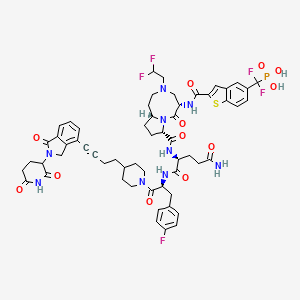
ASM inhibitor 4i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASM inhibitor 4i is a novel compound designed to inhibit the activity of acid sphingomyelinase, an enzyme involved in sphingolipid metabolism and lipid signaling. Acid sphingomyelinase plays a crucial role in the hydrolysis of sphingomyelin to ceramide, a lipid molecule that participates in various cellular processes, including apoptosis, inflammation, and cell differentiation. This compound has shown potential in the treatment of atherosclerosis by reducing lipid plaques and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASM inhibitor 4i involves the rational design and synthesis of benzene-heterocyclic-based compounds. The key steps include the formation of N-hydroxy-1,2,4-oxadiazole-5-formamides, which are then further modified to enhance their inhibitory activity against acid sphingomyelinase. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: ASM inhibitor 4i undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are studied to identify the most potent inhibitors of acid sphingomyelinase .
Scientific Research Applications
ASM inhibitor 4i has a wide range of scientific research applications, including:
Chemistry: The compound is used to study the mechanisms of sphingolipid metabolism and the role of acid sphingomyelinase in cellular processes.
Biology: Researchers use this compound to investigate the effects of ceramide accumulation on cell signaling, apoptosis, and inflammation.
Medicine: The compound shows promise in the treatment of atherosclerosis, as it reduces lipid plaques and inflammation in animal models
Industry: this compound could be used in the development of new therapeutic agents targeting sphingolipid metabolism and related pathways .
Mechanism of Action
ASM inhibitor 4i exerts its effects by directly inhibiting the activity of acid sphingomyelinase. The compound binds to the enzyme’s active site, preventing the hydrolysis of sphingomyelin to ceramide. This inhibition leads to a decrease in ceramide levels, which in turn reduces apoptosis, inflammation, and other cellular processes mediated by ceramide. The molecular targets and pathways involved include the regulation of sphingolipid metabolism and the modulation of lipid signaling pathways .
Comparison with Similar Compounds
N-Hydroxy-1,2,4-oxadiazole-5-formamides: These compounds share a similar core structure with ASM inhibitor 4i and exhibit inhibitory activity against acid sphingomyelinase.
Bisphosphonate Arc39: This compound is another potent inhibitor of acid sphingomyelinase, although it has limited efficacy in vivo compared to this compound.
Functional Inhibitors of Acid Sphingomyelinase (FIASMA): These compounds indirectly inhibit acid sphingomyelinase but are less specific and potent than this compound .
Uniqueness of this compound: this compound stands out due to its direct and potent inhibition of acid sphingomyelinase, its favorable pharmacokinetic properties, and its demonstrated efficacy in reducing lipid plaques and inflammation in animal models. These characteristics make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C16H12BrN3O4 |
|---|---|
Molecular Weight |
390.19 g/mol |
IUPAC Name |
3-[4-[(4-bromophenoxy)methyl]phenyl]-N-hydroxy-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-5-7-13(8-6-12)23-9-10-1-3-11(4-2-10)14-18-16(24-20-14)15(21)19-22/h1-8,22H,9H2,(H,19,21) |
InChI Key |
YYAPAXZETRKZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C3=NOC(=N3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)




![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)



